molecular formula C9H5FN4O2S2 B1427068 3-cyano-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide CAS No. 1235406-40-2

3-cyano-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide

Cat. No. B1427068
M. Wt: 284.3 g/mol
InChI Key: WSEFNWFOCLULGP-UHFFFAOYSA-N
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Description

“3-cyano-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide” is a chemical compound with the molecular formula C9H5FN4O2S2 . It is a solid substance and is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of this compound involves the reaction of 1,2,4-thiadiazol-5-amine with 3-cyano-4-fluorobenzene sulfonyl chloride . The reaction is carried out in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at -78°C . The reaction mixture is stirred for several hours at 20°C before being poured into an aqueous solution of hydrogen chloride .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C18H15FN4O4S2/c1-26-14-4-3-12 (17 (8-14)27-2)10-23 (18-21-11-22-28-18)29 (24,25)15-5-6-16 (19)13 (7-15)9-20/h3-8,11H,10H2,1-2H3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 1,2,4-thiadiazol-5-amine with 3-cyano-4-fluorobenzene sulfonyl chloride in anhydrous THF . The reaction is carried out under a nitrogen atmosphere at -78°C .


Physical And Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 434.46 . It is stored at room temperature .

Scientific Research Applications

Gastroprotective Properties of Ebrotidine

Ebrotidine is noted for its unique combination of H2-receptor antagonist properties and cytoprotective effects, unrelated to endogenous prostaglandin production. Its capability to enhance gastric mucosal defense mechanisms through various biochemical pathways makes it a potential candidate for ulcer disease treatment (Slomiany, Piotrowski, & Slomiany, 1997).

Synthetic Utilities of O-Phenylenediamines

This review focuses on the synthesis methods and biological applications of azolylthiazoles, indicating the versatility of thiadiazole compounds in medicinal chemistry. The synthesis approaches for benzimidazoles, quinoxalines, and benzo[1,5]diazepines from o-phenylenediamines showcase the compound's potential as a precursor for various biologically active molecules (Ibrahim, 2011).

Thiadiazole Compounds: Chemistry, Synthesis, and Biological Activities

Thiadiazoles exhibit a wide range of applications, from organic synthesis to pharmaceuticals. This review encapsulates the developments in thiadiazole chemistry, including their roles as oxidation inhibitors, cyanine dyes, and metal chelating agents, highlighting their significance in drug development due to their extensive biological activities (Asif, 2016).

Quinazoline Derivatives in Medicinal Chemistry

Quinazoline derivatives, including those with a thiadiazole moiety, have shown potential in antibacterial activities against various strains. This review suggests the quinazoline nucleus as a promising scaffold for medicinal chemistry, capable of overcoming antibiotic resistance challenges (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).

Safety And Hazards

The safety information available for this compound indicates that it may be harmful . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The high binding energy for a similar compound suggests its further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor . This could indicate potential future directions for the study and application of “3-cyano-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide”.

properties

IUPAC Name

3-cyano-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN4O2S2/c10-8-2-1-7(3-6(8)4-11)18(15,16)14-9-12-5-13-17-9/h1-3,5H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEFNWFOCLULGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NC2=NC=NS2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyano-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide

Synthesis routes and methods I

Procedure details

Sodium hydroxide (5.08 g, 0.127 mol) was dissolved in water (60 mL) and 1,4-1,4-dioxane (300 mL). 1,2,4-Thiadiazol-5-amine (10 g, 0.1 mol) was added and the reaction stirred for 5 minutes. 3-Cyano-4-fluorobenzene-1-sulfonyl chloride (8.25 g, 0.0376 mol) was added and the reaction was allowed to stir for 3 hours at 20° C. After this time, the reaction was poured into 150 mL of 1N HCl. This solution was extracted with ethyl acetate (3×50 mL). The combined organics were dried over sodium sulfate, filtered and concentrated to give the title compound as a brown solid. LCMS Rt=1.22 minutes MS m/z 283 [MH]+1H NMR (d6-DMSO) δ 8.54 (s, 1H), 8.39 (dd, 1H), 8.19 (m, 1H), 7.71 (m, 1H).
Quantity
5.08 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
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10 g
Type
reactant
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8.25 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
reactant
Reaction Step Four
[Compound]
Name
1,4-1,4-dioxane
Quantity
300 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Sodium hydroxide (5.08 g, 0.127 mmol) was dissolved in water (60 mL) and 1,4-dioxane (300 mL). 1,2,4-thiadiazol-5-amine (10 g, 100 mmol) was added and the reaction stirred for 5 minutes. 3-Cyano-4-fluorobenzene-1-sulfonyl chloride (8.25 g, 37.6 mmol) was added and the reaction was allowed to stir for 3 hours at 20° C. After this time, the reaction was poured into a 1M aqueous solution of hydrogen chloride (150 mL). This solution was extracted with ethyl acetate (3×50 mL). The combined organics were dried over sodium sulfate, filtered and concentrated to give the title compound as a brown solid.
Quantity
5.08 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
8.25 g
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-cyano-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide
Reactant of Route 2
3-cyano-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide
Reactant of Route 3
3-cyano-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide
Reactant of Route 4
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3-cyano-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide
Reactant of Route 5
3-cyano-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide
Reactant of Route 6
3-cyano-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide

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